molecular formula C25H16ClF2N5O2 B2661446 5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide CAS No. 1089278-50-1

5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide

Cat. No.: B2661446
CAS No.: 1089278-50-1
M. Wt: 491.88
InChI Key: ULBBNQATOALHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide is a heterocyclic small molecule characterized by a fused imidazo[1,2-a]pyridine core linked to a 2-chloropyrimidine moiety and an N-(2,6-difluorophenyl)-2-methoxybenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate pyridine and imidazole derivatives under acidic or basic conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through nucleophilic substitution reactions, often using chloropyrimidine derivatives.

    Functionalization of the Benzamide Group: The final step involves the coupling of the imidazo[1,2-a]pyridine intermediate with a benzamide derivative, facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with amines, thiols, or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analog: GSK1904529A

Structure: GSK1904529A (N-(2,6-difluorophenyl)-5-[3-[2-[5-ethyl-2-methoxy-4-[4-(4-methylsulfonylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl]-2-methoxybenzamide) shares the imidazo[1,2-a]pyridine core and N-(2,6-difluorophenyl)benzamide backbone with the target compound. Key differences include:

  • A 5-ethyl-2-methoxy-4-substituted aniline group on the pyrimidine ring.
  • A methylsulfonylpiperazine-piperidine side chain.

Activity :

  • Target : Insulin-like growth factor 1 receptor (IGF-1R) inhibitor with IC₅₀ = 4 nM; reverses MRP1-mediated multidrug resistance .
  • Cytotoxicity : EC₅₀ values of 0.32 μM (HEK293/pcDNA3.1) and 0.28 μM (HEK/MRP1 cells), indicating potent activity across cell lines .

Comparison :
The absence of the piperazine-piperidine side chain in the target compound may reduce MRP1 modulation but could enhance selectivity for other kinases. The 2-chloropyrimidine group might improve metabolic stability compared to GSK1904529A’s aniline-substituted pyrimidine.

Structural Analogs from Literature

The following compounds share the benzamide scaffold and heterocyclic motifs, though their activities are unreported:

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (946217-68-1)

  • Structure : Features a 6-methoxyimidazo[1,2-b]pyridazine core and cyclopentanecarboxamide.
  • Hypothetical Target : Likely kinase inhibitor due to imidazopyridazine’s prevalence in CDK or JAK inhibitors .

2,6-Dichloro-N-(2-(5-methoxypyridin-2-ylamino)pyridin-4-yl)benzamide (1258293-26-3)

  • Structure: Contains a dichlorobenzamide group and aminopyridine linkage.
  • Hypothetical Target : Possible PARP or EGFR inhibitor due to dichlorobenzamide’s role in DNA repair modulation .

2-Chloro-N,6-dimethyl-N-((6-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carbonyl)-1H-benzoimidazol-2-yl)-methyl)-benzenesulfonic acid amide (1258069-38-3)

  • Structure : Includes a spirocyclic diazaspirodecane and benzimidazole moiety.
  • Hypothetical Target: Potential BCR-ABL or PI3K inhibitor due to spirocyclic motifs in kinase blockers .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Reported Target/Activity Cytotoxicity (EC₅₀/IC₅₀)
Target Compound Imidazo[1,2-a]pyridine 2-Chloropyrimidine, 2,6-difluorophenyl Hypothetical kinase/MRP1 inhibitor Not reported
GSK1904529A Imidazo[1,2-a]pyridine Piperazine-piperidine, ethyl-methoxy IGF-1R (IC₅₀ = 4 nM), MRP1 modulator 0.28–0.32 μM
946217-68-1 Imidazo[1,2-b]pyridazine Cyclopentanecarboxamide Unreported Not reported
1258293-26-3 Dichlorobenzamide Aminopyridine Unreported Not reported

Key Research Findings and Gaps

GSK1904529A demonstrates that imidazo[1,2-a]pyridine derivatives can achieve dual IGF-1R inhibition and MRP1 modulation, but structural modifications significantly alter selectivity .

The target compound’s 2-chloropyrimidine group may enhance binding to ATP pockets in kinases, akin to dasatinib’s chlorophenyl moiety.

Lack of pharmacological data for analogs like 946217-68-1 and 1258069-38-3 limits mechanistic predictions, underscoring the need for targeted assays.

Biological Activity

The compound 5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide (CAS No. 1089278-50-1) is a novel synthetic molecule with potential therapeutic applications. Its unique chemical structure suggests a range of biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H16ClF2N5O2
  • Molecular Weight : 491.88 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that the compound exhibits significant anticancer activity. It has been shown to selectively inhibit certain signaling pathways involved in cancer cell proliferation and survival.

  • Mechanism of Action :
    • The compound targets the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cancer cell growth and metastasis. Inhibition of this pathway leads to reduced cell viability in various cancer cell lines.
  • Research Findings :
    • A study demonstrated that the compound significantly reduced the proliferation of breast cancer cells, with IC50 values reported at low micromolar concentrations. The specific IC50 values varied across different cancer cell lines, indicating selective toxicity towards malignant cells while sparing normal cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects.

  • Inhibition of COX Enzymes :
    • Preliminary assays showed that the compound inhibits cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for COX-1 and COX-2 inhibition were found to be comparable to established anti-inflammatory drugs like celecoxib .
CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
5-(3-(2-chloropyrimidin-4-yl)...19.45 ± 0.0723.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

  • Chloropyrimidine Moiety :
    • The presence of the chloropyrimidine ring enhances binding affinity to target proteins involved in tumor progression and inflammation.
  • Difluorophenyl Substitution :
    • The difluorophenyl group appears to contribute to increased lipophilicity, improving cellular uptake and bioavailability .

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Tumor Models :
    • In murine models of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups treated with vehicle alone.
  • Inflammation Models :
    • In carrageenan-induced paw edema models, treatment with the compound resulted in reduced swelling and pain, suggesting effective anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key considerations include:

  • Stepwise functionalization : Introduce the 2-chloropyrimidine group early to avoid steric hindrance in later stages .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency between imidazo[1,2-a]pyridine and benzamide moieties .
  • Reaction monitoring : Use HPLC or TLC to track intermediate formation and optimize reaction times (e.g., 12–24 hrs for imidazo[1,2-a]pyridine cyclization) .
  • Yield optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and temperature (80–120°C for coupling reactions) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Employ a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for imidazo[1,2-a]pyridine) and methoxy group integration .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or regioselectivity issues, if crystalline derivatives are obtainable .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Cytotoxicity assays : Use MTT or CellTiter-Glo in HEK293 or cancer cell lines (IC₅₀ values <10 μM suggest therapeutic potential) .
  • Target engagement : Employ fluorescence polarization or SPR to assess binding affinity to kinases or other targets (e.g., IGF-1R inhibition as in structurally related GSK1904529A) .
  • Solubility and stability : Perform HPLC-based assays in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Systematic substitution : Modify the 2-chloropyrimidine (e.g., replace Cl with Br or CF₃) and 2,6-difluorophenyl groups to assess steric/electronic effects .
  • Biological profiling : Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes and optimize interactions with ATP-binding pockets .

Q. What experimental approaches resolve contradictions in cytotoxicity data across cell lines?

  • Mechanistic studies : Compare apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) in sensitive vs. resistant lines .
  • Metabolic profiling : Assess differences in CYP450-mediated metabolism using liver microsomes .
  • Resistance screening : Generate drug-resistant clones via prolonged low-dose exposure and identify mutations via whole-exome sequencing .

Q. How should researchers design in vivo pharmacokinetic (PK) studies for this compound?

  • Dosing regimen : Administer via oral gavage (10–50 mg/kg) and collect plasma at 0, 1, 2, 4, 8, 24 hrs for LC-MS/MS analysis .
  • Tissue distribution : Quantify compound levels in liver, brain, and tumors to assess permeability and target engagement .
  • Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites and address toxicity risks .

Q. What strategies mitigate off-target effects in animal models?

  • Co-dosing studies : Combine with CYP inhibitors (e.g., ketoconazole) to reduce metabolic clearance .
  • Prodrug design : Mask polar groups (e.g., esterify methoxybenzamide) to enhance bioavailability and reduce hepatic toxicity .
  • Toxicogenomics : Perform RNA-seq on treated tissues to identify pathways affected by off-target activity .

Properties

IUPAC Name

5-[3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl]-N-(2,6-difluorophenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClF2N5O2/c1-35-19-9-8-14(13-15(19)24(34)32-22-16(27)5-4-6-17(22)28)21-23(18-10-11-29-25(26)30-18)33-12-3-2-7-20(33)31-21/h2-13H,1H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBBNQATOALHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C4=NC(=NC=C4)Cl)C(=O)NC5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A tautomeric mixture of 5-[(2-Chloro-4-pyrimidinyl)acetyl]-N-(2,6-difluorophenyl)-2-(methyloxy)benzamide and 5-[(E)-2-(2-chloro-4-pyrimidinyl)-1-hydroxyethenyl]-N-(2,6-difluorophenyl)-2-(methyloxy)benzamide (1.26 g, 3.02 mmol) was dissolved in 60 mL of DCM with stirring. NBS (0.538 g, 3.02 mmol) was added in a single portion. The reaction was stirred for 20 minutes and concentrated in vacuo. The residue was dissolved in 60 mL of dioxane with stirring, and 2-aminopyridine (0.853 g, 9.06 mmol) was added in a single portion. The reaction was heated at 60° C. with an oil bath for 24 hours and cooled to rt. The reaction was stirred at rt for an additional 40 hours. The reaction was poured into half-saturated NaHCO3 solution and EtOAc, and the layers were separated. The organic layer was washed with brine, and the combined aqueous layers were extracted twice with EtOAc. The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo. The crude product was purified by flash chromatography. Impure fractions were concentrated and further purified by flash chromatography. The combined clean fractions (by TLC) from both runs were combined and concentrated in vacuo to afford 1.07 g (72%) of the desired product. 1H NMR (400 MHz, DMSO-d6): δ 9.80 (s, 1H), 9.40 (d, J=7.0 Hz, 1H), 8.57 (d, J=5.1 Hz, 1H), 8.10 (d, J=1.5 Hz, 1H), 7.84-7.77 (m, 2H), 7.57 (m, 1H), 7.39 (m, 1H), 7.33-7.26 (m, 2H), 7.24-7.14 (m, 3H), 3.99 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.538 g
Type
reactant
Reaction Step Two
Quantity
0.853 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
72%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.